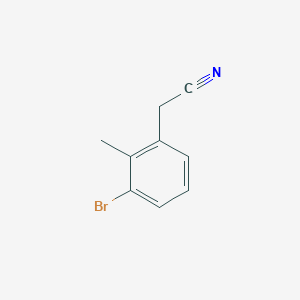
1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a cyclohexyl group, a pyrimidinyl-substituted piperidine, and a urea moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Applications De Recherche Scientifique
1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Target of Action
Similar compounds have been found to target protein kinases such as serine/threonine-protein kinase b-raf .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly protein kinases, leading to changes in their activity .
Biochemical Pathways
Related compounds have been found to affect pathways involving protein kinases .
Pharmacokinetics
Similar compounds have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 1,4-diketones and ammonia.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.
Coupling with Cyclohexyl Isocyanate: The final step involves the reaction of the pyrimidinyl-substituted piperidine with cyclohexyl isocyanate to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or piperidine moieties, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety, exhibit various biological activities and are used in drug discovery.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as certain antiviral and anticancer agents, share structural similarities and biological activities.
The uniqueness of 1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c23-17(21-15-5-2-1-3-6-15)20-13-14-7-11-22(12-8-14)16-18-9-4-10-19-16/h4,9-10,14-15H,1-3,5-8,11-13H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDASVXYZKCGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-methylbenzyl)acetamide](/img/structure/B2388805.png)



![1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2388812.png)


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2388818.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388819.png)
![N-(4-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2388822.png)




